Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione

Xanthine Oxidase Inhibition Enzyme Assay In Vitro Pharmacology

5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione (CAS 77603-45-3) is a versatile, halogenated isatoic anhydride building block with a confirmed Ki of 820 nM against bovine xanthine oxidase, low CYP450 inhibition (IC50 >20 µM), and LogP of 1.77. Ideal for quinazoline/benzodiazepine library synthesis, anticancer SAR programs, and as a 5-LO specificity control. Available in bulk (100 g scale) with reliable synthetic route (83% yield from 6-bromoisatin). Choose this compound for reproducible cross-coupling derivatization and cleaner cellular assay interpretation.

Molecular Formula C8H4BrNO3
Molecular Weight 242.028
CAS No. 77603-45-3
Cat. No. B2458765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione
CAS77603-45-3
Molecular FormulaC8H4BrNO3
Molecular Weight242.028
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C(=O)OC(=O)N2
InChIInChI=1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3H,(H,10,12)
InChIKeyYELXVMUMHRDCKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione (CAS 77603-45-3) Procurement and Differentiation Overview


5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione (CAS 77603-45-3) is a halogenated heterocyclic compound belonging to the isatoic anhydride family [1]. This compound, also known as 6-bromoisatoic anhydride, is a white to off-white solid with a molecular formula of C8H4BrNO3 and a molecular weight of 242.03 g/mol . It is a versatile building block in organic synthesis, particularly valued for its role in creating complex heterocycles and its use in medicinal chemistry applications such as anticancer and antiviral research . The compound is a brominated derivative of the core benzo[d][1,3]oxazine-2,4-dione scaffold, where the bromine atom is positioned to influence both its chemical reactivity and its biological profile [2].

5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione: Why Substitution with Unsubstituted or Alternative Halogenated Analogs is Not Recommended


The 5-bromo substituent on the 1H-benzo[d][1,3]oxazine-2,4-dione core is a critical determinant of its biological and physicochemical properties. The size, electron-withdrawing nature, and lipophilicity of the bromine atom directly impact target binding, metabolic stability, and solubility . Direct substitution with the unsubstituted parent compound (CAS 118-48-9) or alternative halogenated analogs (e.g., 5-chloro, 6-fluoro) without careful re-evaluation is likely to result in altered potency, off-target effects, or synthetic incompatibility [1]. The specific positioning of the bromine atom at the 5-position (or 6-position in the isatin numbering system) dictates the compound's interaction with biological targets such as xanthine oxidase and cytochrome P450 enzymes, as well as its reactivity in downstream synthetic transformations [2].

Quantitative Differentiation Evidence for 5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione (CAS 77603-45-3)


Target Engagement: Bovine Xanthine Oxidase Inhibition (Ki) vs. Unsubstituted Parent

5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione demonstrates measurable inhibition of bovine xanthine oxidase, a key target in purine metabolism. The compound exhibits a binding affinity constant (Ki) of 820 nM [1]. While this potency is not considered high, it represents a significant increase in target engagement compared to the unsubstituted parent compound, 1H-benzo[d][1,3]oxazine-2,4-dione (CAS 118-48-9), which typically shows no appreciable activity in similar assays [2]. The introduction of the bromine atom at the 5-position therefore confers a gain of function for this specific target.

Xanthine Oxidase Inhibition Enzyme Assay In Vitro Pharmacology

CYP450 Selectivity Profile: Minimal Inhibition of Major Human Liver Isoforms vs. Broader Class

In vitro profiling in human liver microsomes reveals that 5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione exhibits minimal inhibition of several major cytochrome P450 (CYP) isoforms. The compound shows an IC50 of >20 µM for CYP2E1, CYP2B6, and CYP2A6 [1]. This contrasts with many other substituted isatoic anhydride derivatives and structurally related heterocycles, which can be potent CYP inhibitors (with IC50 values often below 10 µM or even <1 µM) and thus carry a higher risk of drug-drug interactions [2]. The data suggests a lower potential for this compound to interfere with the metabolism of co-administered drugs.

Drug Metabolism CYP450 Inhibition ADME-Tox

Comparative Physicochemical Properties: LogP and Density vs. Non-Halogenated Parent

The introduction of the bromine atom significantly alters the physicochemical profile of the compound, which is critical for its handling and biological behavior. The target compound has a measured LogP of 1.77 and a calculated ClogP ranging from 1 to 3.76, compared to the unsubstituted parent (1H-benzo[d][1,3]oxazine-2,4-dione, CAS 118-48-9), which has a calculated LogP of 1.15 . This increase in lipophilicity directly impacts membrane permeability and solubility . Additionally, the density of the brominated compound is 1.826 g/cm³, higher than that of the parent (approx. 1.4-1.5 g/cm³), due to the heavy bromine atom [1].

Lipophilicity Physicochemical Properties Drug-likeness

Synthetic Yield Advantage: Preparation from 6-Bromoisatin vs. Alternative Methods

A patented process for preparing isatoic anhydrides via the oxidation of isatins with hydrogen peroxide provides a direct route to the target compound. Using this method, 6-bromoisatoic anhydride (CAS 77603-45-3) can be synthesized from 6-bromoisatin in 83% yield [1]. This is comparable to the yield for the 6-nitro analog (80%) [1]. The patent also notes that the traditional method of preparing such compounds from substituted anthranilic acids is difficult, as the required starting materials are not readily available [2]. This offers a significant synthetic advantage over routes that would require a de novo synthesis of the anthranilic acid precursor.

Chemical Synthesis Process Chemistry Yield Optimization

Biological Activity Profile: 5-Lipoxygenase vs. Other In-Class Compounds

In a focused screen against rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase, 5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione was found to have no significant activity at a concentration of 100 µM [1]. This lack of activity is a critical piece of information, as many other compounds within the broader benzoxazine-2,4-dione class, particularly those with different substitution patterns or fused ring systems, have been reported as potent 5-LO inhibitors . This negative data provides a clear differentiation point, indicating that the 5-bromo substitution on this core scaffold does not lead to 5-LO inhibition, allowing researchers to exclude this target when investigating the compound's mechanism of action.

5-Lipoxygenase Anti-inflammatory Target Selectivity

Commercial Availability and Cost-Effectiveness: Bulk Pricing vs. Specialty Analogs

5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione is commercially available from multiple suppliers at a range of scales and purities. Bulk pricing (e.g., 100g for $524 from AKSci ) positions it as a cost-effective building block compared to more specialized or custom-synthesized isatoic anhydride derivatives with unique substitution patterns (e.g., 6-(dimethylamino) or 7-(trifluoromethyl) analogs), which can be significantly more expensive or only available in small quantities . The compound is also available with a purity of ≥97% (HPLC) , making it suitable for a wide range of applications without further purification. This combination of price and purity makes it an attractive choice for large-scale or preliminary studies.

Procurement Cost Analysis Supply Chain

Defined Application Scenarios for 5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione (CAS 77603-45-3) Based on Quantitative Evidence


As a Tool Compound for Investigating Xanthine Oxidase Biology

The compound's measurable Ki of 820 nM against bovine xanthine oxidase [1] makes it a useful tool for studying this enzyme's role in purine metabolism, ischemia-reperfusion injury, and related pathologies. Unlike the inactive parent scaffold, this derivative provides a handle for probing the active site. Its favorable CYP450 profile (IC50 >20 µM for major isoforms) [2] also minimizes confounding effects in cellular assays, allowing for cleaner interpretation of on-target activity.

As a Starting Scaffold for Anticancer Lead Optimization

While the parent compound itself may not be potent, derivatives of 5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione have demonstrated cytotoxic activity against cancer cell lines like HeLa (IC50 <100 µM) [1]. Its lack of significant CYP inhibition [2] and well-defined physicochemical properties (LogP = 1.77) make it an attractive starting point for medicinal chemistry campaigns aiming to improve potency and pharmacokinetic properties. The 5-bromo substituent serves as a valuable handle for further derivatization via cross-coupling reactions.

As a Cost-Effective Building Block for Heterocyclic Library Synthesis

The compound is a versatile electrophilic building block for synthesizing a wide range of heterocyclic systems, including quinazolines, benzodiazepines, and other fused ring structures [1]. Its commercial availability in bulk quantities (e.g., 100g for $524) [2] and high purity (≥97%) make it ideal for generating diverse compound libraries for high-throughput screening. The known synthetic route from 6-bromoisatin in 83% yield also provides a reliable method for in-house scale-up.

For Exclusionary Studies: A Negative Control for 5-Lipoxygenase Assays

The confirmed lack of activity against 5-Lipoxygenase at 100 µM [1] is a valuable piece of information. In studies where inhibition of the 5-LO pathway is a potential confounding factor, this compound can be used as a negative control. Its close structural similarity to other benzoxazine-2,4-diones that are 5-LO inhibitors [2] strengthens its utility as a specificity control in such assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.